An In-depth Technical Guide to Mono(3-hydroxybutyl)phthalate-d4
An In-depth Technical Guide to Mono(3-hydroxybutyl)phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mono(3-hydroxybutyl)phthalate-d4 (MHBP-d4), a deuterated metabolite of the widely used plasticizer Di(n-butyl) phthalate (B1215562) (DBP). This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties, metabolism, and analytical methodologies related to this compound. MHBP-d4 serves as a crucial internal standard for the accurate quantification of MHBP in biological matrices, aiding in toxicological and environmental exposure studies. This guide covers its chemical and physical properties, metabolic pathway, and detailed analytical protocols, and explores its interaction with relevant signaling pathways.
Introduction
Mono(3-hydroxybutyl)phthalate-d4 is the deuterium-labeled form of Mono(3-hydroxybutyl)phthalate (MHBP), a secondary metabolite of Di(n-butyl) phthalate (DBP). DBP is a ubiquitous environmental contaminant due to its extensive use in plastics, consumer products, and pharmaceuticals. Understanding the metabolism of DBP is critical for assessing human exposure and its potential health risks. MHBP-d4 is an indispensable tool in analytical chemistry, particularly in studies utilizing mass spectrometry, where it is used as an internal standard to ensure the accuracy and precision of MHBP quantification in complex biological samples like urine and serum.
Chemical and Physical Properties
Mono(3-hydroxybutyl)phthalate-d4 is characterized by the substitution of four hydrogen atoms with deuterium (B1214612) on the benzene (B151609) ring of the phthalate moiety. This isotopic labeling provides a distinct mass-to-charge ratio for mass spectrometric analysis without significantly altering its chemical behavior.
Table 1: Chemical and Physical Properties of Mono(3-hydroxybutyl)phthalate-d4
| Property | Value | Reference(s) |
| Chemical Name | 1,2-(Benzene-d4)dicarboxylic Acid 1-(3-Hydroxybutyl)ester | [1] |
| Synonyms | MHBP-d4, Mono(3-hydroxybutyl)phthalate-d4 | [1] |
| CAS Number | 57074-43-8 (unlabeled) | [1][2] |
| Molecular Formula | C₁₂H₁₀D₄O₅ | [1][2] |
| Molecular Weight | 242.26 g/mol | [1][2] |
| Appearance | Light Yellow Thick Oil | [3] |
| Melting Point | 77 °C | [2] |
| Storage Temperature | -20°C | [2] |
Metabolism of Di(n-butyl) phthalate (DBP) to Mono(3-hydroxybutyl)phthalate
The biotransformation of Di(n-butyl) phthalate (DBP) is a multi-step process primarily occurring in the liver. It involves initial hydrolysis followed by oxidation. Mono(3-hydroxybutyl)phthalate is a key secondary metabolite in this pathway.
The metabolic conversion involves the following key enzymatic steps:
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Hydrolysis: DBP is first hydrolyzed by non-specific esterases to its primary metabolite, Mono-n-butyl phthalate (MBP).
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Oxidation: MBP undergoes oxidation, primarily catalyzed by cytochrome P450 enzymes (CYPs). This oxidation can occur at various positions on the butyl side chain. Hydroxylation at the ω-1 position (the third carbon) of the butyl chain of MBP results in the formation of Mono(3-hydroxybutyl)phthalate (MHBP).
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Further Metabolism: MHBP can be further oxidized to other metabolites, such as mono-3-oxo-n-butyl phthalate and mono-3-carboxypropyl phthalate (MCPP), or undergo glucuronidation to facilitate excretion.[4]
Metabolic pathway of Di(n-butyl) phthalate to Mono(3-hydroxybutyl)phthalate.
Interaction with Signaling Pathways: PPAR Signaling
Metabolites of DBP, including its primary metabolite MBP, have been shown to interact with and activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[2][4][5] These nuclear receptors are key regulators of lipid metabolism, inflammation, and cellular differentiation. The activation of PPARs by phthalate metabolites is a proposed mechanism for some of the observed toxic effects of DBP, such as hepatotoxicity. While direct studies on the interaction of MHBP with PPARs are limited, its structural similarity to other active metabolites suggests a potential role in modulating this signaling pathway.
Interaction of DBP metabolites with the PPAR signaling pathway.
Experimental Protocols
Synthesis of Mono(3-hydroxybutyl)phthalate-d4
Quantification of Mono(3-hydroxybutyl)phthalate in Urine by LC-MS/MS
The following protocol is adapted from established methods for the analysis of phthalate metabolites in human urine.[6][7][8]
Objective: To quantify the concentration of Mono(3-hydroxybutyl)phthalate in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.
Materials:
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Human urine samples
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Mono(3-hydroxybutyl)phthalate-d4 (internal standard)
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Mono(3-hydroxybutyl)phthalate (analytical standard)
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β-glucuronidase
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Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)
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Formic acid
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Solid-phase extraction (SPE) cartridges
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LC-MS/MS system
Procedure:
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Sample Preparation:
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Thaw urine samples to room temperature and vortex to ensure homogeneity.
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To 100 µL of urine, add an appropriate amount of Mono(3-hydroxybutyl)phthalate-d4 internal standard solution.
-
Add β-glucuronidase in an ammonium acetate buffer to deconjugate the glucuronidated metabolites.
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Incubate the samples.
-
-
Solid-Phase Extraction (SPE):
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Condition the SPE cartridges with methanol (B129727) followed by water.
-
Load the prepared urine samples onto the SPE cartridges.
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Wash the cartridges with a dilute formic acid solution to remove interferences.
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Elute the analytes with acetonitrile.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.
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Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
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Experimental workflow for the quantification of MHBP in urine.
Quantitative Data
The concentration of DBP metabolites, including MHBP, can vary significantly in the general population depending on exposure levels. The following table presents a summary of reported concentration ranges of DBP and its primary metabolite, MBP, in various human biological samples. While specific data for MHBP is less commonly reported, its levels are expected to correlate with MBP concentrations.
Table 2: Reported Concentrations of DBP and MBP in Human Biological Samples
| Analyte | Matrix | Concentration Range | Reference(s) |
| Di(n-butyl) phthalate (DBP) | Blood Serum | Not Detected - 37.91 mg/L (Median: 5.71 mg/L) | [9] |
| Di(n-butyl) phthalate (DBP) | Semen | 0.08 - 1.32 mg/L (Median: 0.30 mg/L) | [9] |
| Di(n-butyl) phthalate (DBP) | Adipose Tissue | Not Detected - 2.19 mg/kg (Median: 0.72 mg/kg) | [9] |
| Mono-n-butyl phthalate (MBP) | Urine | Median often in the 10-100 ng/mL range | [10] |
| Mono-n-butyl phthalate (MBP) | Follicular Fluid | 1.58 - 3.4 ng/mL (average range) | [11] |
| Mono-n-butyl phthalate (MBP) | Amniotic Fluid | Median: 5.8 µg/L (Max: 263.9 µg/L) | [12] |
| Mono-n-butyl phthalate (MBP) | Breast Milk | Mean: 1.3 ± 1.5 µg/L | [12] |
| Mono-n-butyl phthalate (MBP) | Saliva | Median: 5.0 µg/L | [12] |
Conclusion
Mono(3-hydroxybutyl)phthalate-d4 is a vital analytical tool for the accurate assessment of human exposure to Di(n-butyl) phthalate. Its use as an internal standard in LC-MS/MS methods allows for reliable quantification of the native MHBP metabolite in various biological matrices. A thorough understanding of the metabolic pathways of DBP and the potential interactions of its metabolites with cellular signaling pathways, such as the PPAR pathway, is essential for elucidating the mechanisms of phthalate-induced toxicity. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working in the fields of toxicology, environmental health, and drug development. Further research is warranted to delineate the specific biological activities of secondary metabolites like MHBP and to develop detailed synthesis procedures for their labeled analogues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of PPARalpha in mediating the effects of phthalates and metabolites in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. [Study on the level of phthalates in human biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mono-n-Butyl Phthalate Distributes to the Mouse Ovary and Liver and Alters the Expression of Phthalate-Metabolizing Enzymes in Both Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
